molecular formula C13H10ClN3 B189857 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 196959-57-6

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B189857
CAS No.: 196959-57-6
M. Wt: 243.69 g/mol
InChI Key: LTHBDSUCOZRAMU-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for drug development. The structure of this compound consists of a chloro-substituted phenyl ring fused to an imidazo[1,2-a]pyridine core, making it a valuable scaffold in pharmaceutical research .

Preparation Methods

The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is often carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of solid support catalysts such as Al2O3 or TiCl4 to facilitate the reaction . Industrial production methods may employ similar synthetic routes but on a larger scale, often optimizing reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its chloro-substituted phenyl ring, which imparts distinct chemical and biological properties. Similar compounds in the imidazo[1,2-a]pyridine family include:

Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHBDSUCOZRAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445446
Record name 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196959-57-6
Record name 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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